6-Phenylpyrimidine-4-carbonitrile
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Overview
Description
6-Phenylpyrimidine-4-carbonitrile is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a pyrimidine derivative that contains a phenyl group and a cyano group at the 4th and 6th positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylpyrimidine-4-carbonitrile typically involves the reaction of appropriate pyrimidine precursors with phenyl and cyano substituents. One common method involves the reaction of 2-aminopyrimidine with benzaldehyde and potassium cyanide under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-Phenylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl and cyano groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
6-Phenylpyrimidine-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Phenylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological processes, such as cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Phenylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and cyano groups at the 4th and 6th positions, respectively, contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-phenylpyrimidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-7-10-6-11(14-8-13-10)9-4-2-1-3-5-9/h1-6,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDXVIQXLHZMRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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